4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide
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Overview
Description
4-(pyrrolidin-1-ylsulfonyl)-N-(2-(thiophen-3-yl)benzyl)benzamide is a useful research compound. Its molecular formula is C22H22N2O3S2 and its molecular weight is 426.55. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Heterocyclic Chemistry
The research into compounds with similar structures, such as benzothiophenes and pyrrolidinyl derivatives, often focuses on the synthesis of heterocyclic compounds. These studies explore the reactivity of such compounds toward different nucleophiles to yield a variety of derivatives with potential biological activity. For instance, Mohareb et al. (2004) detailed the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters, leading to the formation of several heterocyclic derivatives, indicating a broad interest in exploring the synthetic versatility of thiophene-containing compounds for applications in medicinal chemistry and materials science (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Biological Activity
A key area of research for compounds within this structural family includes their potential biological activities, such as anticancer, antimicrobial, and enzyme inhibition properties. Various studies have synthesized and tested derivatives for their bioactivity:
- Ghorab and Al-Said (2012) synthesized novel indenopyridine derivatives, exhibiting significant in vitro anticancer activity against different cancer cell lines, hinting at the therapeutic potential of structurally similar compounds in oncology (Ghorab & Al-Said, 2012).
- Hafez, Alsalamah, and El-Gazzar (2017) developed thiophene and thieno[3,2-d]pyrimidine derivatives as potent antitumor and antibacterial agents, further emphasizing the pharmaceutical relevance of this chemical class (Hafez, Alsalamah, & El-Gazzar, 2017).
Material Science and Polymer Chemistry
The synthesis of novel compounds often extends into materials science, where their unique properties can be exploited for various applications. For example, the development of new polyamides and poly(amide-imide)s derived from specific diamines and dianhydrides, as researched by Saxena et al. (2003), highlights the role of novel synthetic compounds in creating materials with desirable thermal and mechanical properties (Saxena, Rao, Prabhakaran, & Ninan, 2003).
Mechanism of Action
Pyrrolidine Compounds
Pyrrolidine is a five-membered ring with a nitrogen atom. Compounds containing a pyrrolidine ring are known to have diverse biological activities and are used widely in drug discovery . The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding modes to enantioselective proteins .
Indole Derivatives
The compound also contains an indole moiety. Indole derivatives have been found to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Properties
IUPAC Name |
4-pyrrolidin-1-ylsulfonyl-N-[(2-thiophen-3-ylphenyl)methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O3S2/c25-22(23-15-18-5-1-2-6-21(18)19-11-14-28-16-19)17-7-9-20(10-8-17)29(26,27)24-12-3-4-13-24/h1-2,5-11,14,16H,3-4,12-13,15H2,(H,23,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XTNJKEFYOBSARD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NCC3=CC=CC=C3C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.